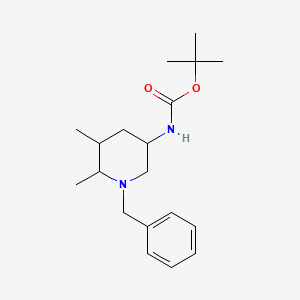
tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate: is a synthetic organic compound with the molecular formula C19H30N2O2 and a molecular weight of 318.5 g/mol . It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative. The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as palladium . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
Chemistry: : In chemistry, tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also employed in the production of high-value chemicals and intermediates .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions lead to various biological effects, including modulation of neuronal activity and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
- tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate
- ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
Comparison: : Compared to these similar compounds, tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-17(20-18(22)23-19(3,4)5)13-21(15(14)2)12-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI Key |
SUMRNPXVOUVXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1C)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



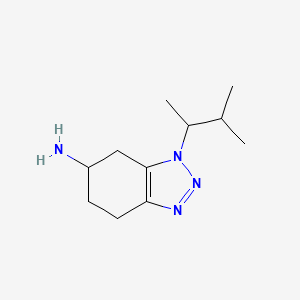
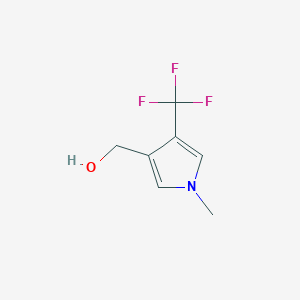
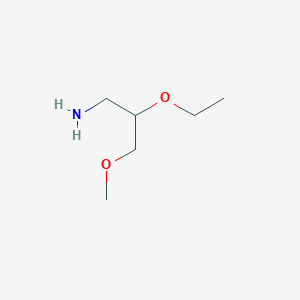


![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B15256137.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine](/img/structure/B15256142.png)

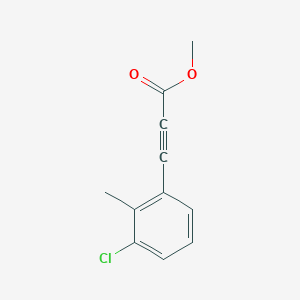
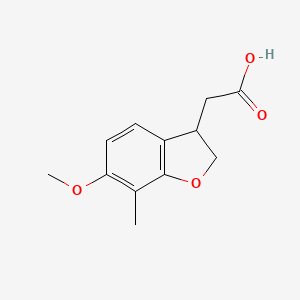
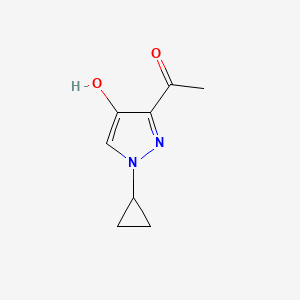
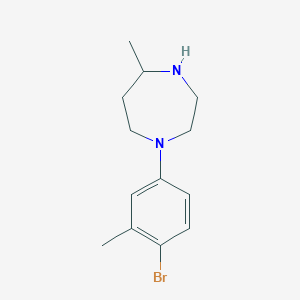
![1-[3-(Methylamino)propyl]pyrrolidin-2-one](/img/structure/B15256180.png)
